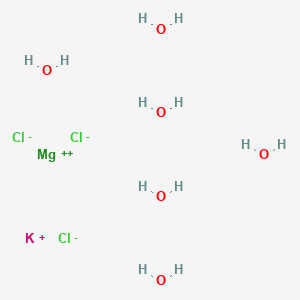
Carnallite
Descripción general
Descripción
Carnallite is an evaporite mineral, a hydrated potassium magnesium chloride with the chemical formula KCl·MgCl₂·6H₂O . It is typically found in marine evaporite deposits and is known for its variable coloration, ranging from yellow to white, reddish, and sometimes colorless or blue. This compound is an important source of both potassium and magnesium, which are essential elements in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carnallite can be synthesized through the slow crystallization of a solution containing potassium chloride and magnesium chloride hexahydrate at room temperature. The typical molar ratio used is 1.5% potassium chloride and 98.5% magnesium chloride hexahydrate .
Industrial Production Methods: Industrially, this compound is produced by evaporating seawater or brine solutions, particularly from the Dead Sea. The process involves concentrating the brine until this compound precipitates, which is then dredged and processed to separate magnesium chloride from potassium chloride .
Análisis De Reacciones Químicas
Types of Reactions: Carnallite undergoes various chemical reactions, including:
Dissolution: In aqueous solutions, this compound decomposes into its constituent ions, potassium chloride and magnesium chloride.
Common Reagents and Conditions:
Dehydration: Requires controlled heating at specific temperatures to remove water molecules in stages.
Dissolution: Involves dissolving this compound in water, where the amount of water is crucial for complete decomposition.
Major Products:
Aplicaciones Científicas De Investigación
Carnallite has several scientific research applications, including:
Thermal Energy Storage: Used in concentrating solar power applications due to its high thermal stability and low cost
Potash Production: A primary source of potassium for fertilizers, essential for plant growth and agricultural productivity.
Magnesium Production: Utilized in the production of magnesium metal and various magnesium compounds.
Corrosion Studies: Investigated for its corrosive properties and purification methods to reduce corrosion in industrial applications.
Mecanismo De Acción
The mechanism by which carnallite exerts its effects is primarily through its dissolution and subsequent ion release. In aqueous solutions, this compound decomposes into potassium chloride and magnesium chloride, which then participate in various chemical and biological processes. The molecular targets and pathways involved include:
Comparación Con Compuestos Similares
Carnallite is unique among halide minerals due to its specific composition and formation conditions. Similar compounds include:
Sylvite (KCl): A simpler potassium chloride mineral often found in association with this compound.
Kainite (KCl·MgSO₄·3H₂O): Another potassium magnesium compound with sulfate instead of chloride.
Polyhalite (K₂SO₄·MgSO₄·2CaSO₄·2H₂O): A more complex evaporite mineral containing multiple sulfate groups.
This compound’s uniqueness lies in its dual role as a source of both potassium and magnesium, as well as its specific crystallization conditions in evaporite deposits .
Propiedades
IUPAC Name |
magnesium;potassium;trichloride;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.K.Mg.6H2O/h3*1H;;;6*1H2/q;;;+1;+2;;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALNZFJYSCMLBK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Mg+2].[Cl-].[Cl-].[Cl-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H12KMgO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157211 | |
| Record name | Carnallite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1318-27-0 | |
| Record name | Carnallite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carnallite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carnallite (K(MgCl3).6H2O) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B72522.png)


![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B72528.png)







